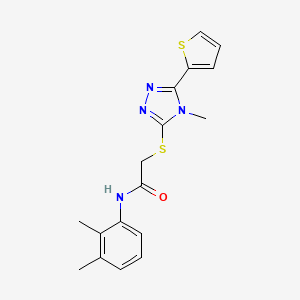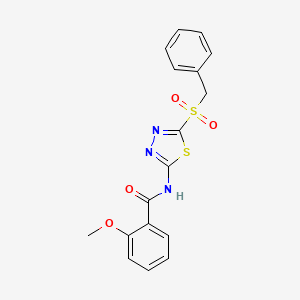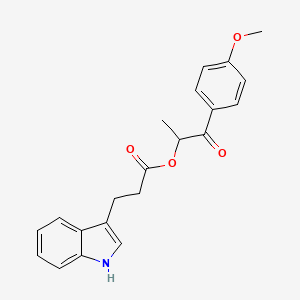![molecular formula C24H27Cl2NO3 B12207403 (2Z)-7-[(dibutylamino)methyl]-2-(2,4-dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12207403.png)
(2Z)-7-[(dibutylamino)methyl]-2-(2,4-dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2Z)-7-[(dibutylamino)methyl]-2-(2,4-dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a synthetic organic molecule characterized by its complex structure, which includes a benzofuran core, a dibutylamino group, and a dichlorobenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-7-[(dibutylamino)methyl]-2-(2,4-dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors such as salicylaldehyde derivatives.
Introduction of the Dibutylamino Group: This step involves the alkylation of the benzofuran core with dibutylamine under basic conditions.
Addition of the Dichlorobenzylidene Moiety: The final step involves the condensation of the intermediate with 2,4-dichlorobenzaldehyde under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-7-[(dibutylamino)methyl]-2-(2,4-dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The dichlorobenzylidene moiety can be reduced to a dichlorobenzyl group.
Substitution: The dibutylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dichlorobenzyl derivative.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
(2Z)-7-[(dibutylamino)methyl]-2-(2,4-dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2Z)-7-[(dibutylamino)methyl]-2-(2,4-dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in oxidative stress pathways.
Pathways Involved: It may modulate pathways related to inflammation, apoptosis, or cell proliferation.
Comparison with Similar Compounds
(2Z)-7-[(dibutylamino)methyl]-2-(2,4-dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one: can be compared with similar compounds such as:
Diethyl malonate: Used in the synthesis of barbiturates and other pharmaceuticals.
2,4,6-Trinitrobenzene derivatives: Known for their reactivity and use in various chemical syntheses.
Ethylene-2,2’-bis(dithio)bis(ethanol): Studied for its immunomodulating activities.
The uniqueness of This compound lies in its specific structural features and the potential for diverse applications in multiple fields.
Properties
Molecular Formula |
C24H27Cl2NO3 |
|---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
(2Z)-7-[(dibutylamino)methyl]-2-[(2,4-dichlorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C24H27Cl2NO3/c1-3-5-11-27(12-6-4-2)15-19-21(28)10-9-18-23(29)22(30-24(18)19)13-16-7-8-17(25)14-20(16)26/h7-10,13-14,28H,3-6,11-12,15H2,1-2H3/b22-13- |
InChI Key |
BVRMDAIBQYJEHH-XKZIYDEJSA-N |
Isomeric SMILES |
CCCCN(CCCC)CC1=C(C=CC2=C1O/C(=C\C3=C(C=C(C=C3)Cl)Cl)/C2=O)O |
Canonical SMILES |
CCCCN(CCCC)CC1=C(C=CC2=C1OC(=CC3=C(C=C(C=C3)Cl)Cl)C2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-{2-[1-benzoyl-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate](/img/structure/B12207322.png)
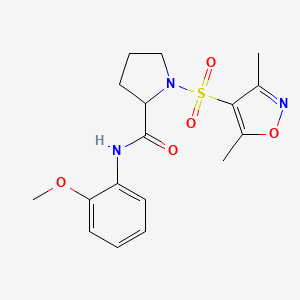
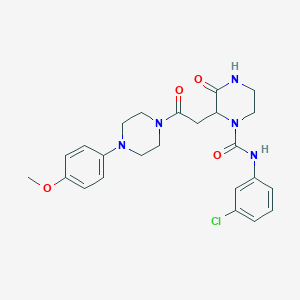
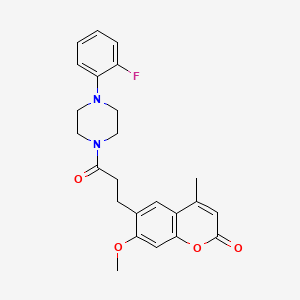
![Ethyl [2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]carbamate](/img/structure/B12207349.png)
![[2-({5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetyl]urea](/img/structure/B12207350.png)
![N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B12207364.png)
![(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12207369.png)
![N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide](/img/structure/B12207371.png)

![3-[(E)-(benzylimino)methyl]-9-methyl-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12207381.png)
